1-Chloroisoquinoline

Catalog No.
S1487983
CAS No.
19493-44-8
M.F
C9H6ClN
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloroisoquinoline

CAS Number

19493-44-8

Product Name

1-Chloroisoquinoline

IUPAC Name

1-chloroisoquinoline

Molecular Formula

C9H6ClN

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C9H6ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H

InChI Key

MSQCQINLJMEVNJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

Synonyms

1-Chloro-isoquinoline; NSC 170839

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Cl

Synthesis and Characterization:

  • Synthetic Methods: Researchers have investigated various methods for synthesizing 1-chloroisoquinoline, including using palladium-catalyzed reactions and cyclization strategies. These studies contribute to the development of efficient and selective methods for preparing this compound for further research applications [, ].

Potential Biological Activities:

  • Antimicrobial Properties: Some studies suggest that 1-chloroisoquinoline derivatives might exhibit antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to confirm these findings and understand the mechanisms of action [, ].

Organic Chemistry Applications:

  • Precursor for Functionalized Molecules: Due to its reactive nature, 1-chloroisoquinoline can serve as a building block for the synthesis of various functionalized molecules with potential applications in medicinal chemistry, materials science, and other fields. Studies have explored its use in the preparation of complex heterocycles and other organic compounds [, ].

1-Chloroisoquinoline is a chemical compound with the molecular formula C₉H₆ClN. It features a chloro substituent on the isoquinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is notable for its aromatic properties and has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry.

  • Oxidation: It can react with peracetic acid, leading to the formation of 1-acetoxyisoquinoline derivatives .
  • Cross-Coupling Reactions: This compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with heteroaryl boronic acids to form biaryl compounds .
  • Homocoupling Reactions: It has also been used in homocoupling reactions to yield various products .

1-Chloroisoquinoline can be synthesized through several methods:

  • Chlorination of Isoquinoline: The most straightforward method involves the chlorination of isoquinoline using reagents such as phosphorus pentachloride or thionyl chloride.
  • Cyclization Reactions: It can also be synthesized through cyclization reactions involving appropriate precursors, typically involving nitrogen-containing compounds and halogenating agents.

1-Chloroisoquinoline has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in targeting cancer and infectious diseases.
  • Catalysis: The compound is employed in various catalytic processes, enhancing reaction efficiency in organic transformations .

Studies on 1-chloroisoquinoline's interactions focus on its reactivity with other chemical species. For instance:

  • Molecular Docking Studies: These studies assess how 1-chloroisoquinoline interacts with biological targets at the molecular level, providing insights into its potential pharmacological effects .
  • Spectroscopic Investigations: Techniques such as infrared spectroscopy and nuclear magnetic resonance are used to analyze its structural properties and reactivity .

Several compounds share structural similarities with 1-chloroisoquinoline. Here are a few notable examples:

Compound NameStructure TypeKey Properties
IsoquinolineBicyclic aromaticPrecursor for various derivatives
2-ChloroisoquinolineBicyclic aromaticSimilar reactivity with halogen
QuinolinesBicyclic aromaticKnown for diverse biological activity
1-BromoisoquinolineBicyclic aromaticUsed in similar synthetic pathways

Uniqueness of 1-Chloroisoquinoline

What sets 1-chloroisoquinoline apart from these compounds is its specific reactivity profile, particularly in cross-coupling reactions, making it a valuable building block in organic synthesis. Its unique chlorinated structure allows for selective reactions that are not possible with other similar compounds.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19493-44-8

Wikipedia

1-Chloroisoquinoline

Dates

Modify: 2023-08-15

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